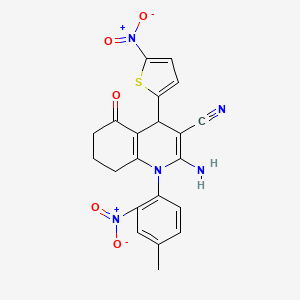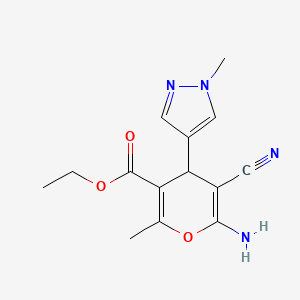![molecular formula C13H14N6O B4323196 6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4323196.png)
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Overview
Description
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex heterocyclic compound. It features a unique structure that combines pyrazole and pyrano[2,3-c]pyrazole moieties, making it an interesting subject for research in various scientific fields. This compound is known for its diverse pharmacological properties, including potential antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as hydrochloric acid and solvents like ethanol . The process may also involve steps like nucleophilic addition, intramolecular cyclization, and elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile.
Pyrano[2,3-c]pyrazole Derivatives: Various substituted pyrano[2,3-c]pyrazoles.
Uniqueness
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE stands out due to its unique combination of pyrazole and pyrano[2,3-c]pyrazole moieties, which confer distinct pharmacological properties. Its ability to inhibit specific enzymes and its potential use in treating neglected tropical diseases highlight its significance in scientific research .
Properties
IUPAC Name |
6-amino-4-(1,3-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-6-9(5-19(3)18-6)11-8(4-14)12(15)20-13-10(11)7(2)16-17-13/h5,11H,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTZRRZUNHZECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(3,5-dichlorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4323118.png)
![1'-(3,5-dichlorophenyl)-2,5'-dioxo-1-prop-2-yn-1-yl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4323123.png)
![1'-(3-chloro-4-fluorophenyl)-1,7',7'-trimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4323124.png)
![1'-(2-methyl-5-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4323134.png)
![1-methyl-1'-(3-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4323140.png)


![METHYL 2'-AMINO-1-[(3-CHLOROPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE](/img/structure/B4323178.png)

![9-methyl-6-(3-nitrophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4323192.png)
![6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE](/img/structure/B4323204.png)
![8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',2',3',3'-tetracarbonitrile](/img/structure/B4323213.png)
![1'-methyl-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile](/img/structure/B4323222.png)
![1'-methyl-2,2',4-trioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B4323228.png)
